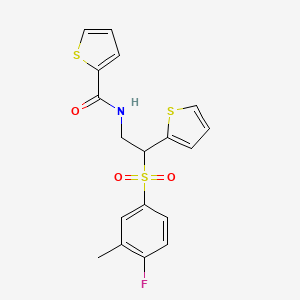
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” is a chemical compound with the molecular formula C12H10N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” is defined by its molecular formula C12H10N2O2 . The molecular weight of this compound is 214.22 .Scientific Research Applications
Cytotoxic Agents
One of the main applications of this compound is in the development of cytotoxic agents. A study has shown that 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which are synthesized from isatin, have demonstrated cytotoxic activity on the breast cancer cell line MCF-7 . The compound 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide was found to be the most active in the series and demonstrated higher selectivity toward the MCF-7 cell line .
Anticancer Activity
Isatin derivatives, including “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile”, have shown anticancer activity . This makes them promising candidates for further development in cancer treatment.
Synthetic Precursors
The compound is also used as a synthetic precursor for a variety of compounds with marked biological activity . This is due to the synthetic flexibility of isatin, which has led to the synthesis of a variety of substituted derivatives .
Vasorelaxant Activity
3,4-Dihydro-2(1H)-pyridones, a class of molecules that includes “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile”, have demonstrated vasorelaxant activity . This makes them potential candidates for the development of treatments for cardiovascular diseases.
Anti-HIV Activity
Isatin derivatives have also shown anti-HIV activity . This suggests that “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” could potentially be used in the development of treatments for HIV.
Antibacterial and Antifungal Activity
Finally, 3,4-Dihydro-2(1H)-pyridones have demonstrated antibacterial and antifungal activities . This suggests that “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” and its derivatives could be used in the development of new antibiotics and antifungal treatments.
Safety And Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Future Directions
As “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it’s likely that it will continue to be used in early discovery research. The future directions of this compound would largely depend on the outcomes of these research studies.
properties
IUPAC Name |
4-(2,3-dioxoindol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWSKOZRMPMDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)
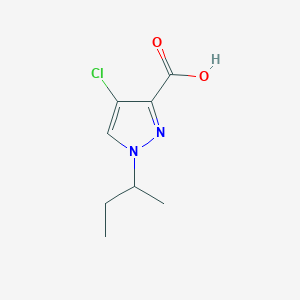

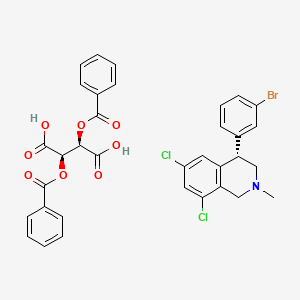
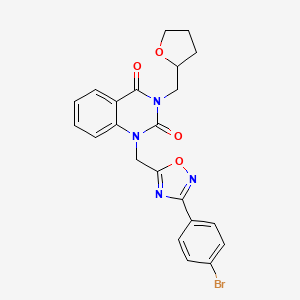
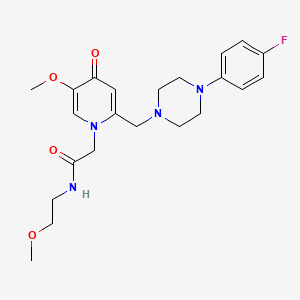
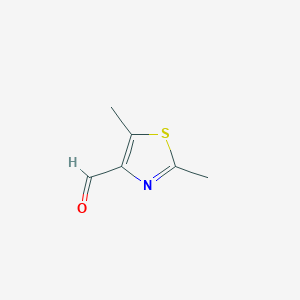
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)
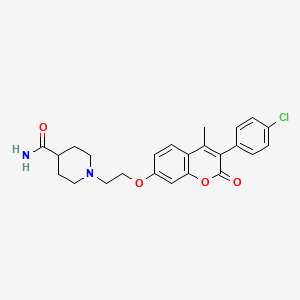
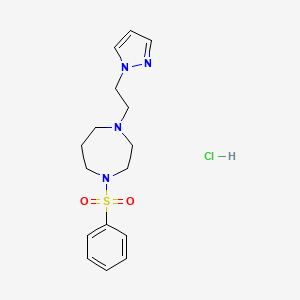
![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)
![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)
